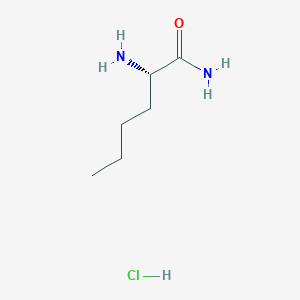

H-Nle-NH2.HCl

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Nle-NH2.HCl typically involves the reduction of nitro groups to amines. This can be achieved using methods such as the addition of easily oxidized metals like iron, tin, or zinc in the presence of acid (e.g., hydrochloric acid) . Another method involves hydrogenation over a palladium, platinum, or nickel catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and process development to ensure high purity and yield . The compound is often synthesized in large quantities to meet the demands of research institutions and pharmaceutical companies .

化学反応の分析

Types of Reactions

H-Nle-NH2.HCl undergoes various chemical reactions, including:

Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl group of aldehydes and ketones, forming imines or enamines.

Reduction: The reduction of nitro groups to amines using metals and acids or hydrogenation catalysts.

Common Reagents and Conditions

Reagents: Iron, tin, zinc, palladium, platinum, nickel, hydrochloric acid.

Conditions: Acidic conditions for metal reduction, hydrogenation conditions for catalyst-based reduction.

Major Products

科学的研究の応用

H-Nle-NH2.HCl is widely used in scientific research, including:

作用機序

The mechanism of action of H-Nle-NH2.HCl involves nucleophilic addition reactions, where the compound reacts with aldehydes and ketones to form imines or enamines . The nitrogen of the primary amine replaces the carbonyl oxygen, forming a carbon-nitrogen double bond . This reaction is pH-dependent and involves the elimination of water .

類似化合物との比較

H-Nle-NH2.HCl can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and synthesis methods. This compound is unique in its specific use in peptide synthesis and its role in forming imines and enamines .

生物活性

H-Nle-NH2.HCl , also known as Nle (norleucine) amide hydrochloride , is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₁₅ClN₂

- Molar Mass : 162.66 g/mol

- CAS Number : 94787-97-0

Chemical Reactions

The compound is primarily involved in nucleophilic addition reactions, where it can react with carbonyl compounds to form imines or enamines. It is also utilized in peptide synthesis and organic chemistry due to its reactivity under acidic conditions.

The biological activity of this compound can be attributed to its role as a peptide building block. It has been shown to interact with various biological systems, influencing receptor activity and metabolic pathways:

- Receptor Modulation : this compound has been implicated in modulating neurokinin receptors, which play a significant role in pain perception and inflammatory responses. Research indicates that compounds similar to H-Nle can act as antagonists at these receptors, potentially providing therapeutic benefits in pain management .

- Metabolic Stability : Studies have demonstrated that modifications in peptide structures, including those incorporating this compound, can enhance metabolic stability. This stability is crucial for developing long-lasting therapeutic agents .

Case Studies and Research Findings

-

Neurokinin Receptor Antagonism :

- A study explored the effects of various peptide ligands on neurokinin-1 (NK1) receptors. It was found that peptides incorporating H-Nle exhibited significant antagonistic activity against NK1 receptors, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .

-

Antitumor Activity :

- Research into peptide-based therapies has indicated that compounds containing H-Nle could exhibit antitumor properties. In vitro studies have shown that these peptides can inhibit the growth of cancer cells by interfering with nucleic acid synthesis, thereby demonstrating their potential as chemotherapeutic agents .

- Synthesis and Biological Evaluation :

Data Table: Biological Activity Summary

| Study | Focus | Findings |

|---|---|---|

| 1 | Neurokinin Receptor Antagonism | Significant NK1 receptor antagonism observed with H-Nle incorporation |

| 2 | Antitumor Activity | Inhibition of cancer cell growth via nucleic acid interference |

| 3 | Peptide Synthesis | Enhanced metabolic stability and receptor selectivity in modified peptides |

特性

IUPAC Name |

(2S)-2-aminohexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTYYKPZSWYQDT-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594862 | |

| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94787-97-0 | |

| Record name | L-Norleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。